molecular formula C11H13ClN2O2S B14194171 3-Chloro-2-cyano-N,N-diethylbenzene-1-sulfonamide CAS No. 850156-02-4

3-Chloro-2-cyano-N,N-diethylbenzene-1-sulfonamide

Cat. No.: B14194171
CAS No.: 850156-02-4
M. Wt: 272.75 g/mol
InChI Key: NEAUGITVKDRFIH-UHFFFAOYSA-N
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Description

3-Chloro-2-cyano-N,N-diethylbenzene-1-sulfonamide is a chemical compound with a complex structure that includes a benzene ring substituted with chloro, cyano, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-cyano-N,N-diethylbenzene-1-sulfonamide typically involves the reaction of 3-chloro-2-cyanobenzenesulfonyl chloride with diethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-cyano-N,N-diethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The sulfonamide group can be oxidized to sulfonic acid derivatives under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic media.

Major Products Formed

    Nucleophilic substitution: Formation of substituted sulfonamides.

    Reduction: Formation of primary amines.

    Oxidation: Formation of sulfonic acids.

Scientific Research Applications

3-Chloro-2-cyano-N,N-diethylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2-cyano-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the cyano and chloro groups may participate in hydrophobic interactions or covalent bonding with nucleophilic sites on the target molecule. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-cyano-N,N-dimethylbenzene-1-sulfonamide
  • 3-Chloro-2-cyano-N,N-diethylbenzene-1-sulfonyl chloride
  • 3-Chloro-2-cyano-N,N-diethylbenzene-1-sulfonic acid

Uniqueness

3-Chloro-2-cyano-N,N-diethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

850156-02-4

Molecular Formula

C11H13ClN2O2S

Molecular Weight

272.75 g/mol

IUPAC Name

3-chloro-2-cyano-N,N-diethylbenzenesulfonamide

InChI

InChI=1S/C11H13ClN2O2S/c1-3-14(4-2)17(15,16)11-7-5-6-10(12)9(11)8-13/h5-7H,3-4H2,1-2H3

InChI Key

NEAUGITVKDRFIH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C(=CC=C1)Cl)C#N

Origin of Product

United States

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